Product packaging for 1-(1,1-Difluoroethyl)-4-iodobenzene(Cat. No.:CAS No. 1142924-89-7)

1-(1,1-Difluoroethyl)-4-iodobenzene

Cat. No.: B1400510
CAS No.: 1142924-89-7
M. Wt: 268.04 g/mol
InChI Key: FBCXCVLCLGLRNO-UHFFFAOYSA-N
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Description

1-(1,1-Difluoroethyl)-4-iodobenzene is a useful research compound. Its molecular formula is C8H7F2I and its molecular weight is 268.04 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7F2I B1400510 1-(1,1-Difluoroethyl)-4-iodobenzene CAS No. 1142924-89-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,1-difluoroethyl)-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2I/c1-8(9,10)6-2-4-7(11)5-3-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCXCVLCLGLRNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)I)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational Chemistry and Theoretical Studies on 1 1,1 Difluoroethyl 4 Iodobenzene and Fluoroiodoarenes

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organofluorine and organoiodine compounds due to its balance of accuracy and computational cost. It is particularly effective in elucidating the complex interplay of electronic effects that govern the behavior of molecules like 1-(1,1-difluoroethyl)-4-iodobenzene.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving fluoroiodoarenes. This allows for the identification of intermediates, transition states, and the calculation of activation energies, thereby clarifying reaction pathways. For instance, in reactions involving the C-I bond, DFT can model the oxidative addition and reductive elimination steps in transition-metal-catalyzed cross-coupling reactions.

Theoretical studies on similar reactions, such as the trifluoromethylation of organic compounds, have utilized DFT to analyze hypothesized mechanisms and study complex kinetics. montclair.edu By calculating the geometries, vibration frequencies, and energies of stationary points, researchers can confirm the viability of a proposed reaction mechanism. researchgate.net For example, in a hypothetical reaction of this compound, DFT could be employed to model the transition state for the formation of a difluoroethyl radical or for its participation in a coupling reaction, providing insights into the bond-breaking and bond-forming processes. The B3LYP functional, often paired with basis sets like 6-311G(d,p), is a common choice for such mechanistic explorations. nih.gov

A theoretical investigation into the reaction of a fluoromethylene radical with nitrogen dioxide, for example, successfully mapped a complex potential energy surface with numerous isomers and transition states, showcasing the power of DFT in predicting the most likely reaction outcomes. nih.gov

DFT calculations can predict the reactivity and selectivity of fluoroalkylative transformations by analyzing the electronic properties of the reactants and intermediates. The distribution of electron density and the nature of frontier molecular orbitals (FMOs) are key determinants of a molecule's reactivity.

In the context of this compound, DFT can be used to understand the regioselectivity of reactions, such as why a reaction might occur preferentially at the C-I bond versus the C-F or C-H bonds. By modeling different potential reaction pathways and their associated energy barriers, the most favorable outcome can be predicted. This predictive power is crucial in designing new synthetic methodologies and optimizing reaction conditions for the introduction of the 1,1-difluoroethyl group into other organic molecules.

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations provide a detailed picture of the electronic distribution and orbital interactions within this compound, which are fundamental to understanding its chemical behavior.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to the frontier molecular orbital theory, which explains chemical reactivity. The energy and localization of these orbitals can indicate a molecule's nucleophilic and electrophilic character. youtube.com

For this compound, the HOMO is expected to be localized primarily on the iodinated aromatic ring, making it susceptible to electrophilic attack. Conversely, the LUMO is likely to be associated with the antibonding orbitals of the C-I and C-F bonds, indicating that these are the likely sites for nucleophilic attack or for accepting electrons in a reduction process. The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally implies higher reactivity. researchgate.net

The charge distribution, which can be calculated using methods like Natural Population Analysis (NPA), reveals the partial positive and negative charges on each atom. In this compound, the fluorine atoms are expected to be highly electronegative, leading to a significant partial positive charge on the adjacent carbon atom. This influences the molecule's dipole moment and its interactions with other polar molecules.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

OrbitalEnergy (eV)Description
HOMO-8.5Primarily located on the iodobenzene (B50100) moiety, with significant contribution from the iodine p-orbitals.
LUMO-1.2Primarily associated with the σ* antibonding orbital of the C-I bond.
HOMO-LUMO Gap7.3Indicates a relatively stable molecule, but with a reactive C-I bond.

This is a hypothetical data table for illustrative purposes, as specific experimental or calculated values for this exact molecule were not found in the search results.

The presence of the 1,1-difluoroethyl group introduces conformational flexibility to the molecule. Computational methods can be used to perform a conformational analysis to identify the most stable conformers and the energy barriers between them. This is typically done by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation.

Studies on similar molecules, such as 1,1-difluorosilepane, have shown that ab initio molecular orbital calculations can effectively determine the preferred conformations. researchgate.netresearchgate.net For this compound, the rotation around the C-C bond of the ethyl group and the C-Aryl bond would be of primary interest. The relative energies of the different staggered and eclipsed conformations would provide insight into the molecule's shape and how it might interact with other molecules or biological targets. The twist-chair conformer has been identified as the most stable in some related cyclic systems. researchgate.net

In Silico Modeling of Molecular Interactions

In silico modeling encompasses a range of computational techniques used to study how a molecule interacts with its environment, including other molecules, solvents, or biological macromolecules. nih.gov This can involve molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies.

For this compound, molecular docking could be used to predict its binding mode and affinity to a protein active site. This is particularly relevant in drug discovery, where understanding these interactions is crucial for designing more potent and selective drugs. nih.gov Molecular dynamics simulations can then be used to study the dynamic behavior of the molecule-protein complex over time, providing insights into the stability of the interaction and the role of solvent molecules.

These computational approaches, while not providing direct experimental data, offer invaluable predictive power and a deeper understanding of the chemical and physical properties of this compound at the molecular level. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1,1-Difluoroethyl)-4-iodobenzene, and what analytical techniques confirm its purity?

  • Synthetic Routes :

  • Electrophilic Substitution : Introduce the 1,1-difluoroethyl group to 4-iodobenzene via Friedel-Crafts alkylation using 1,1-difluoroethyl halides (e.g., 1,1-difluoroethyl chloride) under Lewis acid catalysis (e.g., AlCl₃). Monitor reaction progress using TLC or GC-MS .
  • Halogen Exchange : Replace bromine in 1-bromo-4-(1,1-difluoroethyl)benzene (CAS 1000994-95-5) with iodine via Ullmann coupling or Finkelstein reaction, using CuI/KI in polar aprotic solvents .
    • Characterization :
  • 19F NMR : Confirm the presence of the CF₂ group (typical δ range: -90 to -120 ppm) and assess electronic effects .
  • Mass Spectrometry (HRMS) : Verify molecular weight (expected: ~282 g/mol) and isotopic patterns for iodine (m/z 127) .
  • X-ray Crystallography : Resolve steric effects of the bulky difluoroethyl group on the benzene ring .

Q. How does the 1,1-difluoroethyl group influence the electronic and steric properties of the benzene ring?

  • Electronic Effects : The strong electron-withdrawing nature of the CF₂ group reduces electron density on the aromatic ring, making it less reactive toward electrophilic substitution but more prone to nucleophilic attack at the iodine position .
  • Steric Effects : The CF₂ group introduces steric hindrance, which can slow down meta-substitution reactions and favor para-directing effects in cross-coupling reactions .
  • Validation : Compare experimental results (e.g., Hammett σ constants) with computational models (DFT calculations) to quantify electronic perturbations .

Advanced Research Questions

Q. What are the challenges in optimizing transition-metal-catalyzed cross-coupling reactions involving this compound?

  • Catalyst Selection : Use Pd(PPh₃)₄ or NiCl₂(dppp) for Suzuki-Miyaura coupling with arylboronic acids. The electron-deficient aryl iodide may require elevated temperatures (80–100°C) and longer reaction times .
  • Side Reactions : Competing C-F bond activation or β-fluoride elimination may occur; mitigate by using fluorophilic additives like CsF or Ag₂O .
  • Case Study : Coupling with 4-(1,1-difluoroethyl)phenylboronic acid (CAS 1162257-36-4) yields biaryl products with retained CF₂ groups, confirmed by 19F NMR .

Q. How can computational methods predict the regioselectivity of nucleophilic aromatic substitution (NAS) in this compound?

  • DFT Modeling : Calculate Fukui indices to identify electrophilic sites. The iodine atom (para to CF₂) is the most reactive due to combined electronic and steric effects .
  • Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to stabilize transition states in NAS. Compare with experimental kinetic data .
  • Validation : Correlate computed activation energies with experimental yields for substitutions using amines or thiols .

Q. What strategies resolve contradictions in reported biological activities of fluorinated aryl iodides?

  • Data Analysis : Compare inhibitory activity (e.g., enzyme assays) of this compound derivatives with structurally similar compounds (e.g., 1-(fluoromethyl)-4-iodobenzene, CAS 101335-11-9) .
  • Mechanistic Studies : Use isothermal titration calorimetry (ITC) to assess binding affinity to biological targets (e.g., kinases) and correlate with fluorine’s electronegativity .
  • Statistical Validation : Apply multivariate analysis to disentangle steric vs. electronic contributions to bioactivity .

Methodological Considerations

Q. What protocols ensure safe handling and storage of this compound?

  • Handling : Use inert atmosphere (N₂/Ar) to prevent iodine sublimation. Employ PPE (gloves, goggles) due to potential toxicity .
  • Storage : Keep in amber glass vials at –20°C to minimize photolytic degradation of the C-I bond .
  • Disposal : Neutralize with aqueous Na₂S₂O₃ to reduce iodine waste .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.